molecular formula C20H32O3 B1604515 Methyl 4-(dodecyloxy)benzoate CAS No. 40654-49-7

Methyl 4-(dodecyloxy)benzoate

Cat. No. B1604515
M. Wt: 320.5 g/mol
InChI Key: KIOSHBXNKOBBCM-UHFFFAOYSA-N
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Patent
US08092712B2

Procedure details

Methyl 4-(dec-9-enyloxy)benzoate (3). Synthesized as described above for compound 1. Quantities: K2CO3 (18.2 g, 0.13 mol), methyl-4-hydroxy-benzoate (6.30 g, 41.4 mmol), 10-bromo-1-decene (8.6 mL, 42.8 mmol). Yield 12.0 g (quant.). 1H NMR: δH (CDCl3; 300 MHz): 1.23-1.51 (10 H, m, CH2), 1.77 (2 H, m, O—CH2—CH2), 2.03 (2 H, m, CH2═CH—CH2), 3.85 (3 H, s, OCH3), 3.95 (2 H, t, 3J=6.5 Hz, O—CH2), 4.95 (2 H, m, CH2═CH), 5.79 (1 H, m, CH2═CH), 6.87 (2 H, d, 3J=9.0 Hz, Ar—H), 7.98 (2 H, d, 3J=9.0 Hz, Ar—H). 13C NMR: δC (CDCl3; 75 MHz): 26.0, 28.9, 29.0, 29.1, 29.3, 29.4, 51.7, 68.1, 114.0, 114.2, 122.3, 131.5, 139.0, 162.9, 166.7.
Name
Methyl 4-(dec-9-enyloxy)benzoate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
18.2 g
Type
reactant
Reaction Step Three
Quantity
6.3 g
Type
reactant
Reaction Step Four
Quantity
8.6 mL
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH2:1]([O:11][C:12]1[CH:21]=[CH:20][C:15]([C:16]([O:18][CH3:19])=[O:17])=[CH:14][CH:13]=1)[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH:9]=[CH2:10].[CH2:22](OC1C=CC(C(OC)=O)=CC=1)[CH2:23]CCCCCCCC.C([O-])([O-])=O.[K+].[K+].COC(=O)C1C=CC(O)=CC=1.BrCCCCCCCCC=C>>[CH2:1]([O:11][C:12]1[CH:13]=[CH:14][C:15]([C:16]([O:18][CH3:19])=[O:17])=[CH:20][CH:21]=1)[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:22][CH3:23] |f:2.3.4|

Inputs

Step One
Name
Methyl 4-(dec-9-enyloxy)benzoate
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCCCCCCC=C)OC1=CC=C(C(=O)OC)C=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCCCCCCCC)OC1=CC=C(C(=O)OC)C=C1
Step Three
Name
Quantity
18.2 g
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Step Four
Name
Quantity
6.3 g
Type
reactant
Smiles
COC(C1=CC=C(C=C1)O)=O
Step Five
Name
Quantity
8.6 mL
Type
reactant
Smiles
BrCCCCCCCCC=C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Synthesized

Outcomes

Product
Name
Type
Smiles
C(CCCCCCCCCCC)OC1=CC=C(C(=O)OC)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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